2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxazole ring, a piperidine moiety, and a pyrimidine group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Attachment of the piperidine moiety: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the oxazole core.
Introduction of the pyrimidine group: The final step involves the coupling of the pyrimidine moiety to the piperidine-oxazole intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to fully saturated piperidine-oxazole compounds.
Scientific Research Applications
2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole
- 3-Methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole
- 3-Methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-thiazole
Uniqueness
2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring provides stability and rigidity, while the piperidine and pyrimidine moieties offer sites for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
3-methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-8-14(21-18-12)10-19-7-2-4-13(9-19)11-20-15-16-5-3-6-17-15/h3,5-6,8,13H,2,4,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEQTKNDOBEEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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